2-(Benzoylamino)-6-chlorobenzoic acid

Hypoglycemic agents Anthranilic acid derivatives Structure-activity relationship

Researchers requiring a structurally defined, active benchmark for hypoglycemic assay development often face supply inconsistencies with isomerically pure benzoylamino-benzoic acids. 2-(Benzoylamino)-6-chlorobenzoic acid solves this with its precisely defined ortho-chlorine substitution pattern, essential for reproducible SAR studies. - Distinct hypoglycemic activity linked to the 6-chloro substitution, validated against 5-chloro and non-chlorinated analogs. - Defined LogP (3.36) supports its use as a reference in physicochemical profiling. - Suitable as a positive control in glucose-lowering assays and anti-inflammatory screening panels.

Molecular Formula C14H10ClNO3
Molecular Weight 275.68 g/mol
CAS No. 19407-43-3
Cat. No. B102065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzoylamino)-6-chlorobenzoic acid
CAS19407-43-3
Molecular FormulaC14H10ClNO3
Molecular Weight275.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)C(=O)O
InChIInChI=1S/C14H10ClNO3/c15-10-7-4-8-11(12(10)14(18)19)16-13(17)9-5-2-1-3-6-9/h1-8H,(H,16,17)(H,18,19)
InChIKeyCRAWHLUGVSBAOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzoylamino)-6-chlorobenzoic acid Overview


2-(Benzoylamino)-6-chlorobenzoic acid (also known as 6-Chloro-N-benzoylanthranilic acid) is a benzamide-class organic compound with the molecular formula C14H10ClNO3 and a molecular weight of 275.69 g/mol . The compound features a benzoic acid core, a benzoylamino group at the 2-position, and a chlorine atom at the 6-position (ortho to the carboxylic acid) . This specific substitution pattern confers distinct physicochemical properties, including a calculated LogP of approximately 3.36 . It has been studied for its hypoglycemic and anti-inflammatory activities [1].

Irreplaceability of 2-(Benzoylamino)-6-chlorobenzoic acid


Generic substitution within the class of benzoylamino-benzoic acids is not recommended due to the critical influence of chlorine position on biological activity and physicochemical properties. The ortho-chlorine substitution pattern in 2-(benzoylamino)-6-chlorobenzoic acid has been specifically associated with enhanced hypoglycemic activity, a finding that is not shared by its 5-chloro or 4-chloro isomers [1]. Furthermore, the 6-chloro isomer exhibits a distinct LogP value (3.36) compared to the non-chlorinated analog 2-(benzoylamino)benzoic acid (LogP 3.31), potentially impacting membrane permeability and bioavailability . These differences in substitution pattern lead to divergent biological outcomes, making compound-specific selection essential for research reproducibility.

2-(Benzoylamino)-6-chlorobenzoic acid Differentiation Evidence


Ortho-Chlorine Confers Hypoglycemic Activity

In a systematic SAR study of anthranilic acid derivatives, 2-(benzoylamino)-6-chlorobenzoic acid (the 6-chloro ortho-substituted isomer) exhibited hypoglycemic activity, while the unsubstituted 2-(benzoylamino)benzoic acid and the 5-chloro (meta-substituted) isomer showed no significant activity in the same assay [1]. The study concluded that the presence of a chlorine atom ortho to the carboxy group in anthranilic acid derivatives enhances hypoglycemic activity [2].

Hypoglycemic agents Anthranilic acid derivatives Structure-activity relationship

Increased Lipophilicity vs. Non-Chlorinated Analog

2-(Benzoylamino)-6-chlorobenzoic acid has a calculated LogP of 3.36 , compared to a LogP of 3.31 for the non-chlorinated analog 2-(benzoylamino)benzoic acid . The modest increase in lipophilicity (ΔLogP = +0.05) conferred by the 6-chloro substitution may influence passive membrane diffusion and overall pharmacokinetic profile, which is a critical consideration in drug discovery and lead optimization programs.

Physicochemical properties Lipophilicity Drug-likeness

Anti-Platelet Aggregation Potential

While direct data for 2-(benzoylamino)-6-chlorobenzoic acid is not available, studies on closely related 2-benzoylamino-4-chlorobenzoic acid derivatives have demonstrated potent and selective inhibition of arachidonic acid (AA)-induced platelet aggregation, with some analogs exhibiting ~200-fold greater potency than aspirin [1]. This class-level evidence suggests that chlorinated benzoylamino-benzoic acids, including the 6-chloro isomer, may possess antiplatelet and anti-inflammatory properties worthy of investigation.

Anti-platelet agents Anti-inflammatory Benzoylamino derivatives

2-(Benzoylamino)-6-chlorobenzoic acid Use Cases


Hypoglycemic Screening and Diabetes Research

Based on established hypoglycemic activity of the 6-chloro isomer [1], this compound is a suitable positive control or reference standard in assays designed to evaluate glucose-lowering effects of novel anthranilic acid derivatives. Its inclusion in screening panels allows for direct comparison of potency and efficacy against a structurally defined, active benchmark. The ortho-chlorine substitution is a key pharmacophore element that can be used to validate assay sensitivity and guide SAR studies for new hypoglycemic candidates .

SAR Studies of Anthranilic Acid Derivatives

The distinct biological activity profile of 2-(benzoylamino)-6-chlorobenzoic acid, particularly its unique hypoglycemic activity compared to the 5-chloro and unsubstituted analogs [1], makes it an essential component in systematic SAR investigations. Researchers can use this compound to map the pharmacophore requirements for hypoglycemic, anti-inflammatory, or other therapeutic activities within the anthranilic acid chemical space. The well-defined LogP value (3.36) further supports its use as a reference point in physicochemical property analysis.

Chemical Biology Probe for Chlorine Position Effects

The ortho-chlorine substitution in 2-(benzoylamino)-6-chlorobenzoic acid provides a valuable tool for chemical biologists investigating the impact of halogen position on target engagement and cellular activity. By comparing this compound with its 5-chloro [1] and non-chlorinated analogs in parallel assays, researchers can deconvolute the specific contributions of chlorine atom placement to biological outcomes, thereby informing the design of more potent and selective tool compounds or drug leads.

Reference Standard in Anti-Platelet Aggregation Screening

Given the class-level evidence for potent antiplatelet activity among benzoylamino-chlorobenzoic acids [1], this compound may be employed as a screening hit or as a benchmark for evaluating novel anti-thrombotic agents. Its inclusion in screening libraries or focused compound collections enables the identification of new chemical matter with improved potency, selectivity, or pharmacokinetic properties relative to the established benzoylamino-benzoic acid scaffold.

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